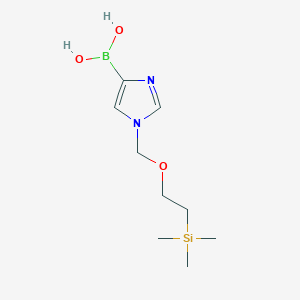
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol . Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Aplicaciones Científicas De Investigación
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways depend on the specific biological context and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-6-amine: This compound is structurally similar but lacks the ethyl group at the 2-position.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: This compound has a benzyl group instead of an ethyl group, which can significantly alter its biological activity.
Uniqueness
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-ethyl-3,4-dihydro-1H-isoquinolin-6-amine |
InChI |
InChI=1S/C11H16N2/c1-2-13-6-5-9-7-11(12)4-3-10(9)8-13/h3-4,7H,2,5-6,8,12H2,1H3 |
Clave InChI |
RAOONZCYENEBBT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2=C(C1)C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


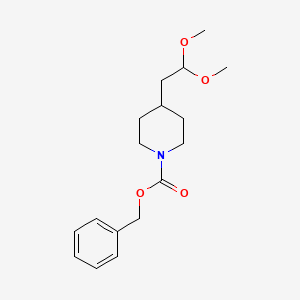
![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)

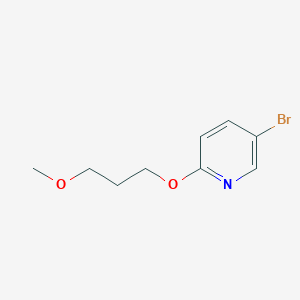
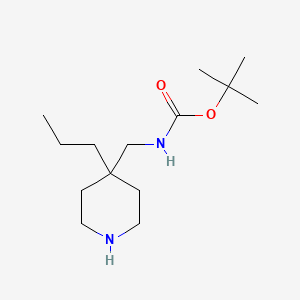
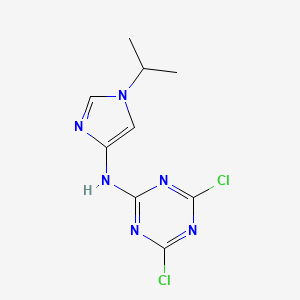
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)


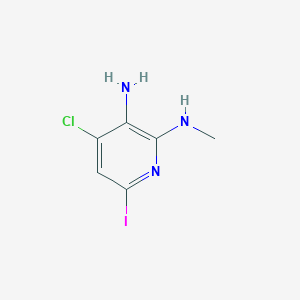
![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)

